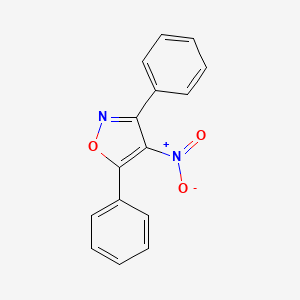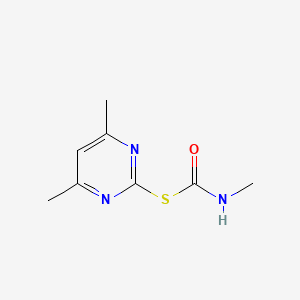
Carbamothioic acid, methyl-, S-(4,6-dimethyl-2-pyrimidinyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate: is a chemical compound with the molecular formula C₈H₁₁N₃OS and a molecular weight of 197.26 g/mol . It is a heterocyclic compound that contains a pyrimidine ring substituted with dimethyl groups and a methylcarbamothioate moiety. This compound is primarily used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways involving sulfur-containing compounds .
Medicine: It is also explored for its antimicrobial and anticancer properties .
Industry: In the industrial sector, S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Wirkmechanismus
The mechanism of action of S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- S-(4,6-Dimethylpyrimidin-2-yl) N-methylcarbamothioate
- S-Boc-2-mercapto-4,6-dimethylpyrimidine
- 2-tert-butoxycarbonylthio-4,6-dimethylpyrimidine
Comparison: S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a methylcarbamothioate group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets .
Eigenschaften
CAS-Nummer |
61887-69-2 |
|---|---|
Molekularformel |
C8H11N3OS |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
S-(4,6-dimethylpyrimidin-2-yl) N-methylcarbamothioate |
InChI |
InChI=1S/C8H11N3OS/c1-5-4-6(2)11-7(10-5)13-8(12)9-3/h4H,1-3H3,(H,9,12) |
InChI-Schlüssel |
NENZFVGVGOJQAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SC(=O)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)
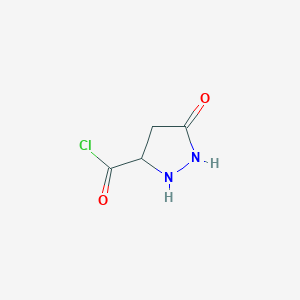
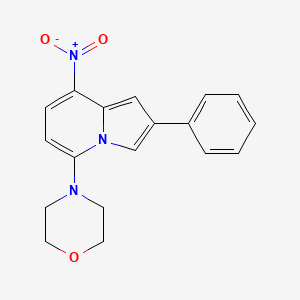
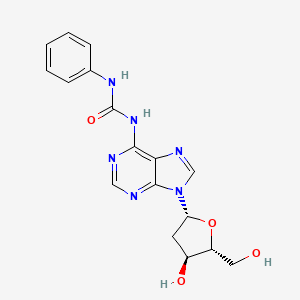
![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)
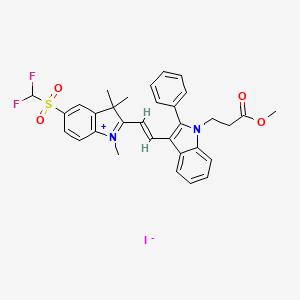

![4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12917112.png)
![7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12917115.png)
